molecular formula C13H11BrN2O B10897382 N-(2-bromo-4-methylphenyl)nicotinamide

N-(2-bromo-4-methylphenyl)nicotinamide

Cat. No.: B10897382
M. Wt: 291.14 g/mol
InChI Key: JMGMEDXFCJNIPI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)nicotinamide is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 2-bromo-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)nicotinamide typically involves the reaction of 2-bromo-4-methylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(2-bromo-4-methylphenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)nicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromo-4-methylphenyl)nicotinamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H11BrN2O/c1-9-4-5-12(11(14)7-9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)

InChI Key

JMGMEDXFCJNIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)Br

Origin of Product

United States

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